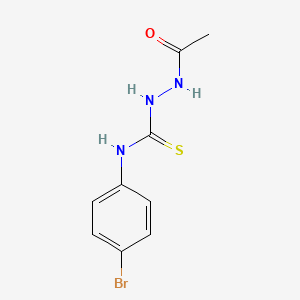
2-acetyl-N-(4-bromophenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-acetyl-N-(4-bromophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C9H10BrN3OS and its molecular weight is 288.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.97280 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental and Biological Sensor Development
Hydrazine, a highly active alkali and strong reductant, is extensively utilized in various industries, including chemicals, pharmaceuticals, and agriculture, despite its considerable acute toxicity to ecosystems and human health. A study by Zhu et al. (2019) introduced a ratiometric fluorescent probe designed for hydrazine detection, employing dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site. This probe, known as 4-(2-(3-(dicyanomethylene)-5,5-dimethylcyclohex-1-enyl) phenyl 4-brobutanoate (DDPB), detects hydrazine through an intramolecular charge transfer (ICT) mechanism. The cyclization cleavage reaction of hydrazine with the 4-bromobutyryl group results in the release of a phenolic hydroxyl group, reversing the ICT process and activating fluorescence in DDPB-hydrazine complexes. DDPB exhibits low cytotoxicity, reasonable cell permeability, a significant Stokes shift (186 nm), and a low detection limit (86.3 nM), making it suitable for quantitative environmental water system assessments and fluorescence imaging in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).
Molecular Structure and Mass Spectrometry Analysis
The synthesis and mass spectrometric analysis of arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors have been explored, revealing insights into the structural and electronic properties of these compounds. The molecular modeling and atomic charges of heteroatoms were performed, providing a valuable tool for investigating fragmentation pathways and molecular ions (Ramadan, 2019).
Antimicrobial and Anticancer Activity
A series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties were synthesized, with their structures fully characterized by spectroscopic and elemental analyses. The mode of binding of selected compounds with SS-DNA was evaluated, showing intercalation binding modes for most tested compounds. Both antimicrobial and anti-cancer activities were studied, revealing significant efficacy against examined microbes and cancer cells for some derivatives (Farghaly et al., 2020).
Corrosion Inhibition
The corrosion inhibition effect of compounds containing the methylthiophenyl moiety on steel in hydrochloric acid solution was investigated, demonstrating that these compounds are efficient, mixed-type inhibitors. The inhibition efficiency was retained at higher concentrations of the inhibitor, with quantum studies confirming comprehensive adsorption and following the Flory–Huggins adsorption isotherm (Nataraja et al., 2011).
Anticonvulsant Activity
The synthesis of new 3-aminopyrroles, using a procedure that provides access to various derivatives, was carried out to explore their anticonvulsant activity. Several compounds showed significant activity with a notable lack of neurotoxicity, identifying key structural features responsible for interaction with the voltage-dependent sodium channel and establishing a pharmacophore model (Unverferth et al., 1998).
Eigenschaften
IUPAC Name |
1-acetamido-3-(4-bromophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3OS/c1-6(14)12-13-9(15)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFSQKZQXVHFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-(1-isopropyl-4-piperidinyl)-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4557619.png)
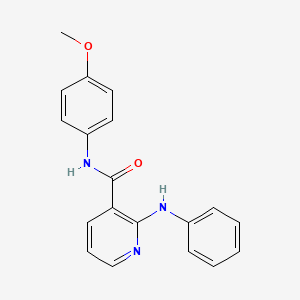
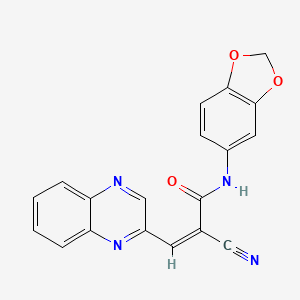
![isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4557653.png)
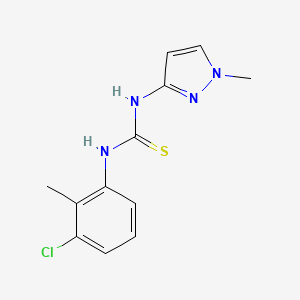
![N',N'''-1,2-phenylenebis[N-allyl(thiourea)]](/img/structure/B4557666.png)

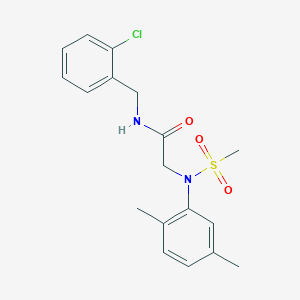
![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide](/img/structure/B4557691.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4557699.png)
![(5E)-5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4557708.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide](/img/structure/B4557712.png)
![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4557720.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-3-PIPERIDYL]METHANONE](/img/structure/B4557723.png)
